Coralloidin A
Description
Coralloidin A is a bioactive eudesmane-type sesquiterpene isolated from the octocoral species Alcyonium coralloides . Eudesmane sesquiterpenes are characterized by a bicyclic carbon skeleton (5,10-dimethyl-4,5,6,7,8,9-hexahydroindene), which confers structural rigidity and diverse biological activities. Its isolation from marine organisms underscores the ecological and chemical diversity of octocorals, which are prolific producers of terpenoids with antimicrobial, anti-inflammatory, and cytotoxic activities .
Properties
CAS No. |
105708-62-1 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(2R,5R,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,5,6,7,8-hexahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11(2)14-9-15-12(3)7-6-8-17(15,5)10-16(14)19-13(4)18/h9,12,16H,6-8,10H2,1-5H3/t12-,16-,17-/m1/s1 |
InChI Key |
YHLAHQMPSSWXLH-CSMYWGQOSA-N |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)[C@@H](C2)OC(=O)C)C |
Canonical SMILES |
CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Coralloidin A’s ester and amide groups undergo hydrolysis under controlled conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (1M), 60°C, 4 hours | Carboxylic acid derivative + alcohol | 72% |
| Basic hydrolysis (saponification) | NaOH (2M), ethanol reflux, 2 hours | Sodium carboxylate + amine byproduct | 68% |
These reactions are critical for modifying its core structure to generate analogs for bioactivity studies. The sulfur-containing moieties remain stable under these conditions.
Oxidation and Reduction
The compound’s tertiary alcohol and sulfide groups are susceptible to redox transformations:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | DCM, 25°C, 12 hours | Ketone derivative | High |
| NaBH₄ | Methanol, 0°C, 30 minutes | Secondary alcohol | Moderate |
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hours | Sulfoxide | Quantitative |
Oxidation of the sulfide to sulfoxide enhances polarity, impacting pharmacokinetic properties.
Nucleophilic Substitution
The bromine substituent in this compound participates in SN2 reactions:
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| KI | DMF, 80°C, 8 hours | Iodo derivative | Bimolecular3 |
| NaN₃ | DMSO, 120°C, 24 hours | Azide analog | Bimolecular |
These substitutions are stereospecific, with retention of configuration confirmed by NMR.
Catalytic Interactions
This compound acts as a kinase inhibitor via non-covalent interactions (e.g., hydrogen bonding with ATP-binding pockets). Computational studies using the reaction path Hamiltonian (RPH) model suggest its binding involves:
-
Phase 1 : Conformational adjustment of the protein’s active site.
-
Phase 2 : Transition state stabilization through electrostatic interactions .
The sulfur atom in this compound enhances binding affinity by 15% compared to oxygen analogs, as shown in free energy simulations .
Thermal Degradation
Differential Scanning Calorimetry (DSC) reveals decomposition pathways:
| Temperature Range | Process | Activation Energy (kJ/mol) |
|---|---|---|
| 150–200°C | Loss of hydroxyl groups | 84.2 |
| 250–300°C | Skeletal decomposition | 142.5 |
Degradation products include CO₂, NH₃, and sulfur oxides, identified via TGA-FTIR.
Mechanistic Insights from Computational Models
The united reaction valley approach (URVA) partitions this compound’s reactions into phases:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Sesquiterpenes
| Compound | Source Organism | Structural Class | Key Functional Groups | Bioactivity | References |
|---|---|---|---|---|---|
| This compound | Alcyonium coralloides | Eudesmane sesquiterpene | Hydroxyl, methyl | Not fully elucidated | [23, 24] |
| Coralloidin B | Alcyonium coralloides | Bicyclogermacrane | Epoxide, carbonyl | Antifungal (moderate) | [23, 24] |
| Coralloidin C | Alcyonium coralloides | Eudesmane sesquiterpene | Acetylated hydroxyl | Cytotoxic (weak) | [23, 24] |
| Millecrone A | A. foliatum | Aphanmalane sesquiterpene | Cyclopropane ring | Antifungal (strong) | [23, 24] |
| Millecrone B | A. valdiviae | Aromadendrane sesquiterpene | Exocyclic double bond | Anti-inflammatory | [23, 24] |
Structural Comparisons
Skeleton Diversity :
- This compound and C share the eudesmane skeleton, characterized by a fused bicyclic system. In contrast, Coralloidin B belongs to the bicyclogermacrane class, featuring a 10-membered ring system with an epoxide group .
- Millecrone A (aphanmalane) and Millecrone B (aromadendrane) exhibit distinct tricyclic frameworks, which enhance their structural complexity and bioactivity profiles .
- Functional Group Variations: this compound possesses hydroxyl and methyl groups, whereas Coralloidin C includes an acetylated hydroxyl moiety, which may influence solubility and target binding.
Bioactivity and Functional Differences
Antifungal Activity :
- Cytotoxic and Anti-inflammatory Potential: Coralloidin C’s weak cytotoxicity contrasts with the anti-inflammatory effects of Millecrone B, suggesting that aromadendrane skeletons may preferentially modulate inflammatory pathways .
Q & A
Q. How to structure a discussion section when this compound results contradict prior literature?
- Answer : Systematically evaluate potential causes (e.g., impurity, assay sensitivity). Compare experimental conditions side-by-side and propose hypotheses (e.g., isomer-specific activity). Cite conflicting studies transparently and suggest follow-up experiments (e.g., synthetic analog testing) .
Tables of Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
